

Synthesis of Turicine: A Detailed Protocol for Laboratory Use

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Compound of Interest

Compound Name: *Turicine*

Cat. No.: *B1235909*

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Abstract

Turicine, a naturally occurring proline betaine, is a quaternary ammonium compound with potential applications in various fields, including as an osmoprotectant. This document provides a detailed protocol for the laboratory synthesis of **Turicine** from (2S,4S)-4-hydroxyproline. The synthesis is achieved through an Eschweiler-Clarke reaction, a well-established method for the N,N-dimethylation of primary amines. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and diagrams illustrating the synthetic workflow and potential biological signaling pathways.

Introduction

Turicine, chemically known as (2S,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, is a derivative of the amino acid 4-hydroxyproline. As a proline betaine, it is structurally related to other osmoprotectants found in nature. Proline betaines are known to accumulate in organisms under conditions of osmotic stress, where they help maintain cell turgor and protect cellular structures and functions. The study of **Turicine** and similar compounds is of interest for understanding the mechanisms of osmoregulation and for potential applications in agriculture and medicine. The Eschweiler-Clarke reaction provides a straightforward and efficient method for the synthesis of **Turicine** from readily available starting materials. This reaction utilizes formic acid and formaldehyde to achieve the exhaustive methylation of the primary amine of 4-hydroxyproline to a tertiary amine, which is then quaternized in situ.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Turicine**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Theoretical Mass/Volume
(2S,4S)-4-Hydroxyproline	C ₅ H ₉ NO ₃	131.13	1.0	1.31 g
Formaldehyde (37% aq. soln.)	CH ₂ O	30.03	4.0	3.24 mL
Formic Acid (98-100%)	CH ₂ O ₂	46.03	4.0	1.50 mL
Turicine	C ₇ H ₁₃ NO ₃	159.18	-	1.59 g (Theoretical Yield)

Experimental Protocols

Synthesis of Turicine via Eschweiler-Clarke Reaction

This protocol details the synthesis of **Turicine** from (2S,4S)-4-hydroxyproline.

Materials:

- (2S,4S)-4-Hydroxyproline
- Formaldehyde solution (37% in water)
- Formic acid (98-100%)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Ethanol

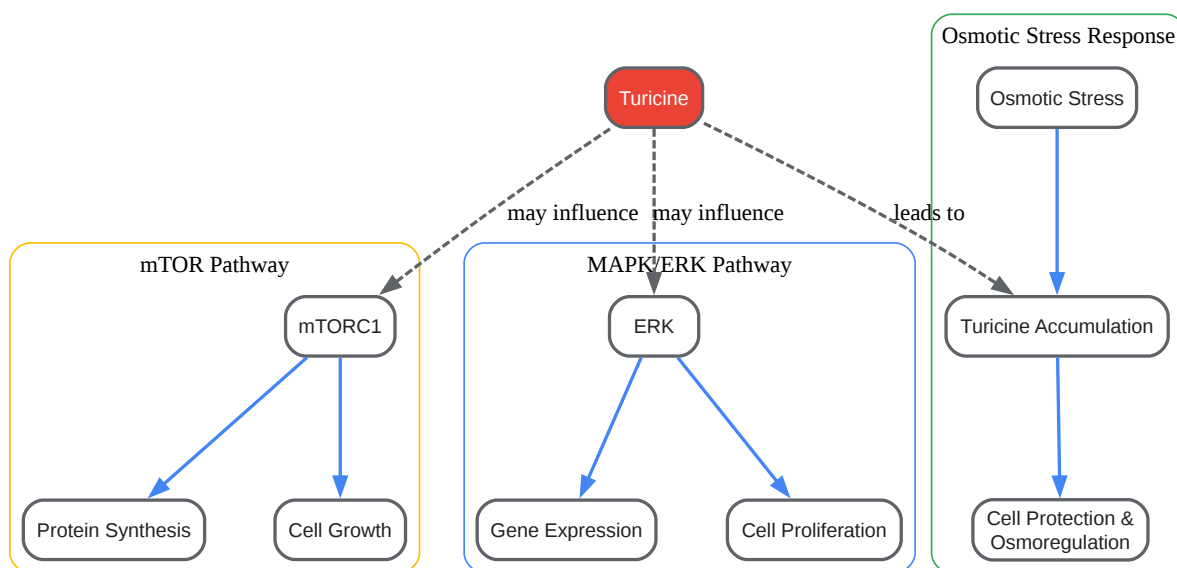
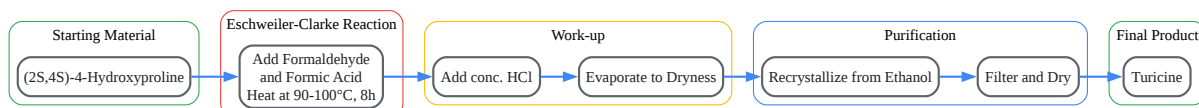
- Activated carbon
- Deionized water
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer
- Rotary evaporator
- pH meter or pH paper
- Standard laboratory glassware and equipment

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.31 g (10 mmol) of (2S,4S)-4-hydroxyproline in 20 mL of deionized water.
- **Addition of Reagents:** To the stirred solution, add 3.24 mL (40 mmol) of 37% aqueous formaldehyde solution, followed by the slow addition of 1.50 mL (40 mmol) of formic acid.
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to 90-100°C in a heating mantle. Maintain this temperature with vigorous stirring for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After 8 hours, cool the reaction mixture to room temperature.
 - Transfer the mixture to a larger beaker and add 20 mL of concentrated hydrochloric acid.
 - Evaporate the mixture to dryness under reduced pressure using a rotary evaporator.
 - Re-dissolve the residue in 20 mL of deionized water and evaporate to dryness again. Repeat this step twice to ensure complete removal of excess formic acid.

- Purification:
 - Dissolve the crude solid residue in a minimal amount of hot ethanol.
 - Add activated carbon to the solution and heat at reflux for 10 minutes to decolorize.
 - Filter the hot solution through a celite pad to remove the activated carbon.
 - Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
 - Collect the crystalline product by vacuum filtration and wash with cold diethyl ether.
 - Dry the purified **Turicine** in a vacuum oven at 50°C.
- Characterization: The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualization



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